molecular formula C15H13ClN2O5 B2915963 2-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 330201-76-8

2-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B2915963
CAS RN: 330201-76-8
M. Wt: 336.73
InChI Key: FXZCPWXYDAGQCT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as cloquintocet-mexyl, is a synthetic plant growth regulator that belongs to the family of aryloxyphenoxypropionic acid herbicides. It was first developed by the Japanese company Sumitomo Chemical in the 1980s and is currently used in agriculture to increase crop yield by promoting plant growth and development.

Scientific Research Applications

Agrochemical Impurities

  • Dioxin Impurities in Agrochemicals : A study by Masunaga, Takasuga, and Nakanishi (2001) investigated the presence of dioxin impurities in historic Japanese agrochemical formulations, including chlorophenoxy compounds similar to 2-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. The study highlighted the significant presence of dioxins in some of these formulations, raising concerns about environmental and health impacts (Masunaga, Takasuga, & Nakanishi, 2001).

Pharmaceutical Intermediates

  • Synthesis of Cyclic Hydroxamic Acids : Hartenstein and Sicker (1993) explored the catalytic hydrogenation of compounds like this compound to create cyclic hydroxamic acids, which are significant in pharmaceutical applications (Hartenstein & Sicker, 1993).

Environmental Remediation

  • Photoassisted Fenton Reaction : Pignatello and Sun (1995) studied the photoassisted Fenton reaction for the decomposition of chlorophenoxy compounds in water, which can be applied to environmental cleanup and pollution control (Pignatello & Sun, 1995).

Analytical Chemistry

  • N-Acetyl-β-D-glucosaminidase Assay : Yuen, Kind, Price, Praill, and Richardson (1984) developed a colorimetric assay for N-acetyl-β-D-glucosaminidase using substrates related to this compound, highlighting its use in clinical chemistry and diagnostics (Yuen, Kind, Price, Praill, & Richardson, 1984).

Anticancer and Analgesic Activities

  • Anticancer and Analgesic Agents : Rani, Pal, Hegde, and Hashim (2014) investigated the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Their findings suggest potential therapeutic applications for similar compounds (Rani, Pal, Hegde, & Hashim, 2014).

Comparative Metabolism

  • Comparative Metabolism in Herbicides : Coleman, Linderman, Hodgson, and Rose (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the biotransformation of such chemicals, which is crucial for understanding their environmental and health effects (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-12-6-7-13(14(8-12)18(20)21)17-15(19)9-23-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZCPWXYDAGQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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